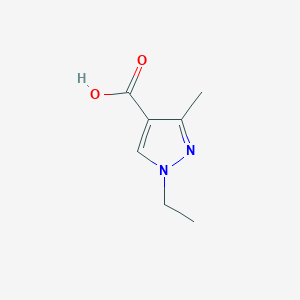

1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-ethyl-3-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-9-4-6(7(10)11)5(2)8-9/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJLXXLXQPOQBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360087 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113131-46-7 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of a Versatile Heterocyclic Scaffold

An In-depth Technical Guide to the Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid

This compound is a key heterocyclic building block in modern chemistry. Its structural motif is a cornerstone in the development of a wide array of biologically active molecules.[1][2][3] In the pharmaceutical and agrochemical industries, this compound serves as a crucial intermediate for synthesizing targeted therapeutic agents and advanced crop protection products, including fungicides and herbicides.[4][5] Its utility stems from the stable pyrazole core, which is amenable to diverse functionalization, allowing for the fine-tuning of physicochemical and biological properties.

This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the predominant synthetic pathway to this compound. We will delve into the mechanistic underpinnings of each reaction stage, explain the causality behind procedural choices, and provide validated experimental protocols.

Core Synthetic Strategy: A Three-Stage Approach

The synthesis of this compound is most efficiently executed through a logical three-stage process. This strategy ensures high yields and purity by systematically constructing and functionalizing the pyrazole core.

-

Stage 1: Pyrazole Ring Formation. The foundational step is the construction of the 3-methyl-1H-pyrazole-4-carboxylate scaffold. This is typically achieved via a cyclocondensation reaction, with the Knorr pyrazole synthesis being a prominent and reliable method.

-

Stage 2: N-Ethylation. With the pyrazole ring established, the next step is the regioselective introduction of an ethyl group onto the N1 nitrogen atom. This is a standard N-alkylation reaction.

-

Stage 3: Ester Hydrolysis. The final transformation is the conversion of the ethyl ester functionality into the desired carboxylic acid via saponification.

Caption: High-level overview of the three-stage synthesis pathway.

Part 1: Synthesis of the Pyrazole Core via Knorr Cyclocondensation

The Knorr pyrazole synthesis, first reported in the 19th century, remains one of the most robust and versatile methods for creating the pyrazole ring.[6] It involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. For our target, the key intermediate is Ethyl 3-methyl-1H-pyrazole-4-carboxylate .

Mechanistic Insight & Rationale

The synthesis begins with ethyl acetoacetate, a readily available and cost-effective starting material that provides the C3-methyl group and the ester-bearing C4-C5 fragment of the pyrazole ring.

-

Enamine Formation: Ethyl acetoacetate is first reacted with an orthoformate, typically ethyl orthoformate, in the presence of acetic anhydride. This step converts the active methylene group of the β-ketoester into an ethoxymethylene group, forming the key intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate. This intermediate is now perfectly primed for reaction with a dinucleophile like hydrazine.

-

Cyclocondensation: Hydrazine hydrate is introduced. The more nucleophilic nitrogen of hydrazine initially attacks the enol ether carbon. This is followed by an intramolecular cyclization where the second nitrogen attacks the ketone carbonyl.

-

Dehydration: The resulting cyclic intermediate readily eliminates two molecules of water to form the stable, aromatic pyrazole ring.

Caption: Workflow for the Knorr synthesis of the pyrazole core.

Experimental Protocol: Synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate

Materials:

-

Ethyl acetoacetate

-

Ethyl orthoformate

-

Acetic anhydride

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Step 1: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq), ethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).

-

Step 2: Heat the mixture to reflux (approx. 120-130°C) for 2-3 hours. Monitor the reaction progress by TLC or GC-MS to confirm the formation of the ethoxymethylene intermediate.

-

Step 3: Allow the mixture to cool to room temperature. Carefully remove the volatile components under reduced pressure.

-

Step 4: Dissolve the crude residue in ethanol. Cool the solution in an ice bath to 0-5°C.

-

Step 5: Add hydrazine hydrate (1.1 eq) dropwise to the cooled solution, maintaining the internal temperature below 10°C. An exothermic reaction will occur.

-

Step 6: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Step 7: The product often crystallizes from the solution. If not, reduce the solvent volume and cool to induce crystallization. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Part 2: N-Ethylation of the Pyrazole Ring

With the pyrazole ester in hand, the next critical step is the introduction of the ethyl group at the N1 position. This is a classic N-alkylation reaction that proceeds via nucleophilic substitution.

Mechanistic Insight & Rationale

The N-H proton of the pyrazole ring is weakly acidic. To facilitate alkylation, a base is required to deprotonate the nitrogen, creating a much more potent pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic ethylating agent.

-

Choice of Base: A strong, non-nucleophilic base is ideal. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the pyrazole, driving the reaction forward by producing hydrogen gas.[7] Weaker bases like potassium carbonate can also be used, often requiring higher temperatures.

-

Ethylating Agent: Iodoethane (ethyl iodide) is a highly effective ethylating agent due to the excellent leaving group ability of iodide.[7] Diethyl sulfate is another common, albeit more hazardous, alternative.

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is preferred. These solvents effectively solvate the cation of the base (e.g., Na+) without interfering with the nucleophile.[7]

-

Regioselectivity: For 3-methyl-1H-pyrazole-4-carboxylate, alkylation predominantly occurs at the N1 position. This is due to steric hindrance from the C3-methyl group, which disfavors the approach of the electrophile to the adjacent N2 position. This regiochemical outcome is a key advantage of this synthetic route.

Experimental Protocol: Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate

Materials:

-

Ethyl 3-methyl-1H-pyrazole-4-carboxylate[8]

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Iodoethane (Ethyl iodide)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

Procedure:

-

Step 1: To a dry, inert-atmosphere (N₂ or Ar) flask, add anhydrous DMF. Add sodium hydride (1.2 eq) portion-wise at 0°C.

-

Step 2: Prepare a solution of Ethyl 3-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF. Add this solution dropwise to the NaH suspension at 0°C. Stir for 30-60 minutes at this temperature to allow for complete deprotonation (cessation of H₂ evolution).

-

Step 3: Add iodoethane (1.2 eq) dropwise to the reaction mixture, still at 0°C.

-

Step 4: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Step 5: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

-

Step 6: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Step 7: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Part 3: Final Step - Saponification to the Carboxylic Acid

The final transformation is the hydrolysis of the ethyl ester to the target carboxylic acid. This is a standard saponification reaction.

Mechanistic Insight & Rationale

Base-catalyzed hydrolysis is the preferred method. A hydroxide ion (from NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. The resulting carboxylic acid is immediately deprotonated by the basic conditions to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid product.

Caption: Final hydrolysis step to yield the target acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

Step 1: Dissolve Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Step 2: Add a solution of sodium hydroxide (2.0-3.0 eq) in water.

-

Step 3: Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours. Monitor the reaction by TLC until the starting ester is consumed.

-

Step 4: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Step 5: Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Step 6: Acidify the solution to pH 2-3 by the slow, dropwise addition of concentrated HCl. A white precipitate of the product will form.

-

Step 7: Stir the slurry in the ice bath for 30 minutes, then collect the solid by filtration.

-

Step 8: Wash the filter cake with cold water and dry under vacuum to yield the final product, this compound.

Summary of Synthesis Pathway

| Stage | Key Transformation | Starting Material | Key Reagents | Solvent | Product |

| 1 | Ring Formation | Ethyl Acetoacetate | Ethyl Orthoformate, Hydrazine Hydrate | Ethanol | Ethyl 3-methyl-1H-pyrazole-4-carboxylate |

| 2 | N-Ethylation | Ethyl 3-methyl-1H-pyrazole-4-carboxylate | NaH, Iodoethane | DMF | Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate |

| 3 | Ester Hydrolysis | Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate | NaOH, HCl | Ethanol/Water | This compound |

References

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). World Journal of Biology Pharmacy and Health Sciences, 22(02), 100–121. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 23(1), 134. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2017). Molecules, 22(11), 1983. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6520. [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2016). Molecules, 21(10), 1363. [Link]

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2023). Wikipedia. [Link]

-

Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate. [Link]

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. [Link]

-

Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2014). Organic & Biomolecular Chemistry, 12(45), 9152-9160. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Open Ukrainian Journal of Chemistry, 7(2). [Link]

- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (2016).

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

This compound. (n.d.). Amazon S3. [Link]

-

ethyl 3-methyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem. [Link]

- Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. (n.d.).

-

Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.). ResearchGate. [Link]

-

This compound. (n.d.). Oakwood Chemical. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). OUCI. [Link]

- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014).

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2019). Molecules, 24(19), 3432. [Link]

-

An efficient synthesis of 1- H -pyrazole-4-carboxylic acid esters with vilsmeier reagent under neat conditions. (2013). Request PDF. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 6. mdpi.com [mdpi.com]

- 7. ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid chemical properties

An In-depth Technical Guide to 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted pyrazole derivative recognized for its utility as a crucial intermediate in the synthesis of complex organic molecules. Its unique structural framework, featuring a customizable pyrazole core and a reactive carboxylic acid moiety, makes it a valuable precursor in diverse fields of chemical research and development. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers and professionals in drug discovery and agrochemical science. The compound serves as a foundational building block in the development of new therapeutic agents and crop protection technologies, highlighting its significance in medicinal and agricultural chemistry[1].

Synthesis and Purification: A Reliable Pathway

The most common and reliable synthesis of this compound is a two-step process commencing with the N-alkylation of a precursor ester, followed by saponification (hydrolysis) to yield the final carboxylic acid. This method offers high yields and a straightforward purification process.

Causality in Experimental Design:

The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical for the initial N-alkylation step. NaH efficiently deprotonates the pyrazole nitrogen, forming a highly nucleophilic anion that readily attacks the electrophilic ethyl iodide. N,N-Dimethylformamide (DMF) is an ideal solvent due to its polar aprotic nature, which effectively solvates the sodium cation without interfering with the nucleophile, thereby accelerating the SN2 reaction. The subsequent hydrolysis is a standard saponification using a strong base like sodium hydroxide to cleave the ester, followed by acidification to protonate the carboxylate salt.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylate [2]

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of ethyl 3-methyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in anhydrous DMF. Maintain the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for approximately 5-10 minutes, during which hydrogen gas evolution should cease.

-

Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature (approx. 20 °C), stirring for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate, which can be purified by column chromatography.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate from Step 1 in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the ester is fully consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 using concentrated hydrochloric acid.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Synthesis Workflow Diagram

Caption: Two-step synthesis of the target compound.

Physicochemical Properties

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 113131-46-7 | [3][4] |

| Molecular Formula | C₇H₁₀N₂O₂ | [4] |

| Molecular Weight | 154.17 g/mol | |

| Appearance | Solid (predicted) | General chemical knowledge |

| Isomeric Melting Point | 132-145 °C (for 5-carboxylic acid isomer) |

Spectroscopic Analysis and Structural Elucidation

Spectroscopic data is essential for confirming the structure and purity of the synthesized compound. While a specific experimental spectrum is not publicly available, the expected spectral characteristics can be reliably predicted.

¹H NMR Spectroscopy (Predicted)

-

~12.0-13.0 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (-COOH).

-

~7.5-8.0 ppm (s, 1H): A singlet for the proton at the C5 position of the pyrazole ring.

-

~4.1-4.3 ppm (q, 2H): A quartet representing the methylene protons (-CH₂) of the N-ethyl group, coupled to the methyl protons.

-

~2.3-2.5 ppm (s, 3H): A sharp singlet for the methyl protons (-CH₃) at the C3 position of the pyrazole ring.

-

~1.4-1.6 ppm (t, 3H): A triplet for the terminal methyl protons (-CH₃) of the N-ethyl group, coupled to the methylene protons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides clear evidence of the key functional groups.

-

3300-2500 cm⁻¹ (broad): A very broad and characteristic absorption band due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer[5][6].

-

~1725-1700 cm⁻¹ (strong, sharp): A strong absorption from the C=O stretching vibration of the carboxylic acid group[6].

-

~2980-2850 cm⁻¹ (medium): C-H stretching vibrations from the ethyl and methyl groups.

-

~1600-1500 cm⁻¹ (medium): C=N and C=C stretching vibrations within the pyrazole ring.

-

~1300-1200 cm⁻¹ (medium): C-O stretching vibration.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would confirm the molecular weight and reveal characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 154, corresponding to the molecular weight of the compound (C₇H₁₀N₂O₂).

-

Key Fragments: Common fragmentation for carboxylic acids includes the loss of a hydroxyl radical ([M-17]⁺ at m/z = 137) and the loss of the entire carboxyl group ([M-45]⁺ at m/z = 109)[7].

Reactivity Profile

The chemical behavior of this compound is dominated by the carboxylic acid functional group.

-

Amide and Ester Formation: The carboxylic acid can be readily converted to amides, esters, and acid chlorides. This reactivity is fundamental to its role as a building block, particularly in the synthesis of pyrazole carboxamide fungicides, a class of highly effective agrochemicals[8][9].

-

Reactions of the Pyrazole Ring: The pyrazole ring is an aromatic heterocycle. While the electron-withdrawing nature of the carboxylic acid group deactivates the ring towards electrophilic substitution, reactions are still possible under specific conditions.

Applications in Research and Development

This compound is a strategic intermediate with demonstrated and potential applications across multiple sectors.

-

Agricultural Chemistry: It is a key intermediate for synthesizing fungicides and herbicides. Pyrazole carboxamides derived from this acid are known to be potent succinate dehydrogenase inhibitors (SDHIs), a critical mode of action for controlling a broad spectrum of fungal pathogens in major crops[1][8].

-

Pharmaceutical Development: The pyrazole scaffold is a well-established pharmacophore. This acid is explored in the synthesis of novel compounds with potential anti-inflammatory and analgesic properties, serving as a building block for creating new drug candidates[1].

-

Material Science: The compound is utilized in the development of advanced polymers and coatings, where its incorporation can enhance durability and resistance to environmental degradation[1].

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

-

Hazard Statements:

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray[3].

-

P280: Wear protective gloves, eye protection, and face protection[3].

-

P302+P352: IF ON SKIN: Wash with plenty of water[3].

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3].

-

P405: Store locked up[3].

-

Standard laboratory safety protocols, including the use of a fume hood and appropriate personal protective equipment (PPE), should be strictly followed when handling this chemical.

References

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. Wikipedia. [Link]

-

ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598 - PubChem. PubChem. [Link]

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. Scientific Information Database. [Link]

- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents.

-

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid - PubChem. PubChem. [Link]

- Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Google Patents.

-

ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem. PubChem. [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - NIST WebBook. NIST. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - NIST WebBook. NIST. [Link]

-

This compound - Oakwood Chemical. Oakwood Chemical. [Link]

-

Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c - ResearchGate. ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. MDPI. [Link]

-

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - NIST WebBook. NIST. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound [oakwoodchemical.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

Spectroscopic data of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid

Authored by: A Senior Application Scientist

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

In the landscape of modern medicinal chemistry, pyrazole derivatives stand out as a cornerstone scaffold, integral to the development of a wide array of therapeutic agents.[1] Their versatile biological activities necessitate a robust and unambiguous structural characterization, for which spectroscopic methods are the gold standard. This guide provides a comprehensive analysis of this compound, a representative member of this class. While experimental spectra for this specific molecule are not widely published, this document leverages extensive data from closely related analogues and foundational spectroscopic principles to present a detailed, predictive characterization.[2][3] For researchers in drug development, this guide serves not only as a data repository but also as a strategic framework for the spectroscopic elucidation of novel heterocyclic compounds.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for the correct assignment of spectroscopic signals. The structure of this compound, with IUPAC-standard atom numbering for NMR correlation, is presented below. This numbering will be used consistently throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR data are based on the analysis of substituent effects and comparison with empirically determined data for structural analogs.[4]

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for NMR analysis ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance series instrument.

-

¹H NMR Acquisition:

-

Pulse Angle: 30-45°

-

Spectral Width: -2 to 12 ppm

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-64

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled (e.g., zgpg30)

-

Spectral Width: 0 to 200 ppm

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

¹H NMR Spectroscopy: Data and Interpretation

The predicted ¹H NMR spectrum provides a unique fingerprint of the proton environment within the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| COOH | ~12.5 | broad singlet (br s) | 1H | - |

| H-5 (pyrazole ring) | ~7.9 - 8.1 | singlet (s) | 1H | - |

| N-CH₂ (ethyl) | ~4.1 - 4.3 | quartet (q) | 2H | ~7.2 |

| C3-CH₃ (methyl) | ~2.4 - 2.5 | singlet (s) | 3H | - |

| N-CH₂-CH₃ (ethyl) | ~1.3 - 1.5 | triplet (t) | 3H | ~7.2 |

Causality Behind Assignments:

-

COOH Proton (~12.5 ppm): The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield. Its chemical shift is concentration and solvent-dependent.

-

H-5 Proton (~7.9 - 8.1 ppm): This is the sole proton directly attached to the pyrazole ring. Its downfield shift is attributed to the aromatic nature of the heterocycle and the electron-withdrawing effect of the adjacent carboxylic acid group. It appears as a singlet as there are no adjacent protons to couple with.

-

N-CH₂ Protons (~4.1 - 4.3 ppm): These methylene protons are directly attached to a nitrogen atom of the aromatic ring, resulting in a significant downfield shift. The signal is split into a quartet by the three neighboring methyl protons of the ethyl group.

-

C3-CH₃ Protons (~2.4 - 2.5 ppm): The methyl group at the C3 position is on the pyrazole ring and appears as a sharp singlet in a region typical for methyl groups attached to an sp²-hybridized carbon.

-

N-CH₂-CH₃ Protons (~1.3 - 1.5 ppm): These terminal methyl protons of the ethyl group are in a standard aliphatic environment. They are split into a triplet by the two adjacent methylene protons.

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the structure.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~165 - 168 |

| C3 (pyrazole ring) | ~148 - 150 |

| C5 (pyrazole ring) | ~138 - 140 |

| C4 (pyrazole ring) | ~110 - 112 |

| N-CH₂ (ethyl) | ~45 - 47 |

| C3-CH₃ (methyl) | ~13 - 15 |

| N-CH₂-CH₃ (ethyl) | ~14 - 16 |

Causality Behind Assignments:

-

C=O Carbon (~165 - 168 ppm): The carbonyl carbon of the carboxylic acid is highly deshielded and appears furthest downfield.[4]

-

Pyrazole Ring Carbons (C3, C5, C4): The chemical shifts of the ring carbons are characteristic of aromatic heterocyclic systems. C3 and C5, being attached to nitrogen atoms, are found further downfield compared to C4. C4 is the most shielded of the ring carbons.

-

Ethyl Group Carbons (N-CH₂, N-CH₂-CH₃): The N-CH₂ carbon is directly attached to the electronegative nitrogen atom, causing a downfield shift to ~45-47 ppm. The terminal methyl carbon appears in the typical aliphatic region around 14-16 ppm.

-

C3-Methyl Carbon (C3-CH₃): This methyl carbon is attached to the C3 of the pyrazole ring and resonates at a characteristic upfield position (~13-15 ppm).

Caption: Plausible fragmentation pathways for the protonated molecule.

Causality Behind Fragmentation:

-

Loss of Water (H₂O): A common fragmentation for carboxylic acids.

-

Loss of Carbon Dioxide (CO₂): Decarboxylation is a highly favorable fragmentation pathway for protonated carboxylic acids.

-

Loss of Ethylene (C₂H₄): Cleavage within the N-ethyl group can lead to the loss of an ethylene radical, resulting in a fragment corresponding to the N-H pyrazole.

Conclusion and Workflow Summary

The comprehensive spectroscopic analysis of this compound relies on a synergistic application of NMR, IR, and MS techniques. Each method provides a unique piece of structural information, and together they allow for an unambiguous confirmation of the molecule's identity. The provided protocols and predicted data serve as a robust guide for researchers working with this compound and other novel pyrazole derivatives.

Caption: General workflow from synthesis to structural confirmation.

References

-

SID (Scientific Information Database) . One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Available at: [Link]

- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

Wikipedia . 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

-

MDPI . Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available at: [Link]

-

PubChemLite . This compound. Available at: [Link]

-

Compound Interest . A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

-

PubChem . ethyl 3-methyl-1H-pyrazole-4-carboxylate. Available at: [Link]

-

PubChem . Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate. Available at: [Link]

-

IOSR Journal of Applied Chemistry . Synthesis of Pyrazole Compounds by Using Sonication Method. Available at: [Link]

Sources

- 1. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 2. ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. epubl.ktu.edu [epubl.ktu.edu]

Biological activity of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its diverse pharmacological potential. This guide focuses on a specific, promising class: this compound and its derivatives. We will dissect their synthesis, explore their significant biological activities—including anti-inflammatory, antimicrobial, and anticancer properties—and provide practical, field-proven experimental protocols for their evaluation. This document serves as a technical resource, synthesizing current knowledge to empower researchers in the rational design and development of novel therapeutics based on this versatile molecular framework.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many commercially successful drugs.[1][2][3] Its aromatic nature, coupled with the ability of the nitrogen atoms to act as hydrogen bond donors and acceptors, allows for versatile interactions with a wide array of biological targets.[4] The substitution pattern on the pyrazole ring is critical for defining its pharmacological profile. The this compound core offers a synthetically accessible and highly modular template. The ethyl group at the N1 position can influence lipophilicity and metabolic stability, the methyl group at C3 provides a key structural element, and the carboxylic acid at C4 serves as a crucial anchor for interacting with target enzymes or as a handle for further derivatization into esters, amides, and other functional groups.[5][6]

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of this compound derivatives is typically achieved through robust and scalable chemical reactions. A common and efficient approach involves the cyclization of a β-ketoester with a substituted hydrazine.

General Synthesis Workflow

The workflow begins with readily available starting materials and proceeds through a multi-step synthesis to yield the desired pyrazole derivatives. This modular approach allows for the introduction of diversity at various points in the synthetic scheme.

Caption: General synthetic workflow for this compound and its amide derivatives.

Detailed Experimental Protocol: Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate

This protocol describes a common method for synthesizing the core ester intermediate.[7]

-

Enaminone Formation: To a stirred solution of ethyl acetoacetate (1 equivalent) in an appropriate solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (1.1 equivalents).

-

Reaction Monitoring: Heat the mixture to reflux (approx. 110°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude enaminone is often used in the next step without further purification.

-

Cyclization: Dissolve the crude enaminone in glacial acetic acid. Add ethyl hydrazine sulfate (1 equivalent) and sodium acetate (1 equivalent).

-

Heating and Isolation: Heat the mixture to reflux for 6-8 hours. After cooling, pour the reaction mixture into ice-cold water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate.

Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade

Mechanism of Action: COX Inhibition

Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes (COX-1 and COX-2).[4] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation.[4] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1] The carboxylic acid or a bioisosteric group on the pyrazole-4-position is often crucial for binding to the active site of the COX enzyme.

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives to reduce inflammation.

Representative Data for Pyrazole Derivatives

While specific data for this compound derivatives is emerging, related pyrazole compounds have shown significant anti-inflammatory and COX inhibitory activity.

| Compound Class | Target | IC₅₀ (µM) | In Vivo Model | % Edema Inhibition | Reference |

| 3,5-diarylpyrazoles | COX-2 | 0.01 | Carrageenan-induced paw edema | 75% | [1] |

| Pyrazole-thiazole hybrid | COX-2/5-LOX | 0.03 / 0.12 | - | - | [1] |

| Substituted Pyrazoles | COX-2 | - | Carrageenan-induced paw edema | >50% | [8] |

This table presents representative data for the broader class of pyrazole derivatives to illustrate their potential. Specific values will vary based on the exact substitutions.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a framework for assessing the direct inhibitory effect of synthesized compounds on the COX-2 enzyme.

-

Enzyme and Substrate Preparation: Reconstitute human recombinant COX-2 enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare a solution of arachidonic acid (substrate) in ethanol.

-

Compound Preparation: Dissolve the test compounds (this compound derivatives) in DMSO to create stock solutions. Perform serial dilutions to obtain a range of test concentrations.

-

Assay Setup: In a 96-well plate, add the COX-2 enzyme, a colorimetric probe, and the test compound or vehicle control (DMSO). Pre-incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader. The rate of change in absorbance is proportional to COX-2 activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: A Scaffold for New Antibacterials and Antifungals

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity.[3][9][10][11] The core structure can be modified to target various microbial processes, making it a valuable starting point for the development of new anti-infective agents, particularly in the face of growing antimicrobial resistance.

Potential Mechanisms of Action

The antimicrobial effects of pyrazole derivatives can stem from various mechanisms, including:

-

Enzyme Inhibition: Certain derivatives act as fungicides by inhibiting succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[5][12]

-

Cell Wall/Membrane Disruption: Lipophilic derivatives may intercalate into the microbial cell membrane, disrupting its integrity and leading to cell death.

-

DNA/Protein Synthesis Inhibition: Some compounds may interfere with microbial DNA replication or protein synthesis, though this is a less commonly reported mechanism for this class.

Representative Antimicrobial Data

Various pyrazole carboxylic acid derivatives have been screened for their activity against bacterial and fungal pathogens.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Pyrazole-3-carboxylic acid derivatives | Candida albicans | 12.5 - 200 | [9] |

| 4-acyl-pyrazole-3-carboxylic acids | Staphylococcus aureus | 16 | [10] |

| Pyrazole-4-carboxamide derivatives | Corn Rust (Puccinia sorghi) | Comparable to commercial fungicides | [12] |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | Phytopathogenic Fungi | Moderate to Excellent | [5] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method to quantify the in vitro antimicrobial activity of compounds.

-

Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus or Candida albicans) overnight in an appropriate broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. An indicator dye like resazurin can be added to aid in visualization.

Anticancer Activity: A Framework for Novel Cytotoxic Agents

The pyrazole scaffold is also present in several molecules investigated for their anticancer properties.[13][14] Derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[15]

Potential Mechanisms of Action

The anticancer activity of pyrazole derivatives is often linked to the inhibition of specific cellular targets critical for cancer cell proliferation and survival.

-

Kinase Inhibition: Many pyrazole-based compounds are designed as inhibitors of protein kinases, which are often dysregulated in cancer.

-

Demethylase Inhibition: Recent studies have shown that 1H-pyrazole-4-carboxylic acid derivatives can act as potent inhibitors of DNA demethylases like ALKBH1, which is implicated in gastric cancer.[16]

-

Cell Cycle Arrest: Some derivatives have been observed to cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from progressing through division.[15]

Representative Anticancer Data

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| 1H-pyrazole-4-carboxylic acid derivative | Gastric Cancer (HGC27, AGS) | IC₅₀ | 0.031 µM (ALKBH1 inhibition) | [16] |

| Coumarin pyrazole carbaldehydes | Lung Cancer (A549) | IC₅₀ | 13.5 µM | [13] |

| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | B-cell lymphoma (BJAB) | Anti-proliferative | Potent and Selective | [15] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of compound concentration.

Conclusion and Future Directions

Derivatives of this compound represent a highly promising and versatile chemical class for drug discovery. The scaffold's synthetic tractability allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against inflammatory, microbial, and cancer targets.[12][16] Future research should focus on multi-target hybrids, the use of computational modeling to guide rational design, and the development of derivatives with improved pharmacokinetic profiles to advance these promising compounds from the laboratory to clinical applications.[1]

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.

- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI.

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR.

- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.

-

Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed. Available at: [Link]

-

Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - ACS Publications. Available at: [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. Available at: [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. Available at: [Link]

-

Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed. Available at: [Link]

-

The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. Available at: [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. Available at: [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Available at: [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available at: [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. Available at: [Link]

- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents.

-

Synthesis and biological activity of 3-methyl-1H- pyrazole-4-carboxylic ester derivatives. Available at: [Link]

-

Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace - Semantic Scholar. Available at: [Link]

- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents.

-

ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598 - PubChem. Available at: [Link]

-

1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Available at: [Link]

-

PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. Available at: [Link]

-

Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors | ACS Omega - ACS Publications. Available at: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 7. ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. meddocsonline.org [meddocsonline.org]

- 11. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. pharmatutor.org [pharmatutor.org]

- 15. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Whitepaper: The Pyrazole Scaffold in Modern Therapeutics: A Mechanistic Deep Dive into the COX-2 Selective Inhibitor, Celecoxib

Abstract

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. While simple building blocks like 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid serve as versatile intermediates in organic synthesis, their true potential is realized when incorporated into complex, biologically active molecules.[1] This guide transitions from the foundational role of such precursors to an in-depth analysis of a flagship pyrazole-containing therapeutic: Celecoxib. We will dissect its highly selective mechanism of action, explore the experimental methodologies used to validate its function, and present the underlying biochemical pathways, providing researchers and drug developers with a comprehensive technical overview.

Introduction: The Pyrazole Core as a Cornerstone of Drug Design

Heterocyclic compounds are the bedrock of pharmaceutical development, with the pyrazole moiety being a particularly successful pharmacophore.[2][3][4] Its unique electronic and steric properties allow it to serve as a bioisostere for other aromatic rings, enhancing physicochemical properties like solubility and metabolic stability while facilitating precise interactions with biological targets.[5] Compounds such as this compound represent the starting point—key synthetic intermediates whose core structure is elaborated to create potent and selective drugs.[1]

While the direct biological activity of such simple pyrazole acids is not extensively documented, their incorporation into more complex structures has led to breakthroughs in multiple therapeutic areas. A preeminent example is Celecoxib (sold under the brand name Celebrex), a diaryl-substituted pyrazole that revolutionized the treatment of inflammatory conditions.[6] This guide will use Celecoxib as a case study to provide a deep, mechanistic understanding of how the pyrazole scaffold contributes to a highly targeted therapeutic effect.

The Core Mechanism: Selective Inhibition of Cyclooxygenase-2 (COX-2)

Celecoxib's primary mechanism of action is the highly selective, reversible inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6][7] This selectivity is crucial to its therapeutic profile, distinguishing it from traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.

The Arachidonic Acid Cascade and COX Isoforms

Pain, fever, and inflammation are largely mediated by a class of lipid signaling molecules called prostaglandins.[8][9] Their synthesis begins with the liberation of arachidonic acid from the cell membrane, which is then converted by cyclooxygenase enzymes into prostaglandin precursors.[7][10] There are two primary isoforms of this enzyme:

-

COX-1: A constitutively expressed "housekeeping" enzyme found in most tissues. It synthesizes prostaglandins responsible for vital physiological functions, including protecting the gastric mucosa and mediating platelet aggregation.[9]

-

COX-2: An inducible enzyme. Its expression is typically low in resting cells but is dramatically upregulated at sites of inflammation by stimuli such as cytokines and growth factors.[7][9] Prostaglandins produced by COX-2 are the primary mediators of inflammation and pain.[8]

The Structural Basis for Celecoxib's Selectivity

Traditional NSAIDs inhibit both COX-1 and COX-2. While this reduces inflammation (via COX-2 inhibition), the concurrent inhibition of COX-1 leads to common and sometimes severe side effects, such as stomach ulcers and bleeding.[9]

Celecoxib overcomes this limitation due to key structural differences between the two enzyme active sites. The COX-2 active site is slightly larger and possesses a hydrophilic side pocket that is absent in COX-1.[7] Celecoxib's chemical structure, featuring a polar sulfonamide (-SO2NH2) side chain on one of its aryl rings, is designed to exploit this difference.[7][8] This sulfonamide group fits snugly into the hydrophilic side pocket of COX-2, anchoring the drug with high affinity and blocking the active site.[7] The bulkier active site of COX-1 cannot accommodate this side chain, resulting in a significantly lower binding affinity. This structural complementarity is the reason Celecoxib is approximately 10-20 times more selective for COX-2 over COX-1.[7]

Signaling Pathway Diagram

The diagram below illustrates the arachidonic acid pathway and the specific inhibitory action of Celecoxib on COX-2.

Caption: Workflow for an In Vitro COX Inhibition Assay.

Data Presentation: Highlighting Selectivity

The results from the assay described above clearly demonstrate the mechanistic principle of selectivity. The following table summarizes representative data for Celecoxib compared to a traditional, non-selective NSAID.

| Compound | IC50 for COX-1 (μM) | IC50 for COX-2 (μM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | ~15 | ~0.04 | ~375 |

| Ibuprofen | ~12 | ~22 | ~0.5 |

| Note: IC50 values are approximate and can vary based on specific assay conditions. The data shown is for illustrative purposes to highlight the magnitude of difference in selectivity. |

The data unequivocally shows that Celecoxib requires a much lower concentration to inhibit COX-2 compared to COX-1, yielding a high selectivity index. In contrast, a non-selective NSAID like Ibuprofen inhibits both isoforms at similar concentrations, resulting in a selectivity index near unity.

Beyond Inflammation: Pleiotropic COX-2 Independent Mechanisms

While selective COX-2 inhibition is its primary mechanism for anti-inflammatory effects, research has uncovered additional, potentially COX-2 independent, activities for Celecoxib, particularly in oncology. [10]Studies have shown that Celecoxib can induce apoptosis (programmed cell death), arrest the cell cycle, and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow). [10]These anti-cancer mechanisms may involve the modulation of other signaling pathways, including those involving PDK1/AKT and β-catenin. [10]This illustrates a common theme in drug development where a highly selective compound can possess beneficial, pleiotropic effects beyond its primary mode of action.

Conclusion

Celecoxib is a paradigm of modern rational drug design, where a deep understanding of enzyme structure and function has led to a therapeutic agent with a superior safety profile compared to its predecessors. Its mechanism, rooted in the selective inhibition of the COX-2 enzyme, is a direct consequence of its diaryl-substituted pyrazole structure, which allows it to exploit subtle but critical differences in the enzyme's active site. The experimental protocols to validate this mechanism are robust and serve as a gold standard for characterizing NSAIDs. As research continues, the full therapeutic potential of the pyrazole scaffold, exemplified by Celecoxib, continues to expand into new and promising areas like oncology.

References

-

Title: Celecoxib Source: StatPearls - NCBI Bookshelf URL: [Link]

-

Title: Celebrex (Celecoxib) Pharmacology Source: News-Medical.Net URL: [Link]

-

Title: Celecoxib Source: Wikipedia URL: [Link]

-

Title: Celecoxib Pathway, Pharmacodynamics Source: ClinPGx URL: [Link]

-

Title: What is the mechanism of Celecoxib? Source: Patsnap Synapse URL: [Link]

-

Title: (PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review Source: ResearchGate URL: [Link]

-

Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Royal Society of Chemistry URL: [Link]

-

Title: Synthesis of Sildenafil Citrate Source: University of Sheffield URL: [Link]

-

Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central URL: [Link]

-

Title: SILDENAFIL - New Drug Approvals Source: New Drug Approvals URL: [Link]

-

Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Publishing URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Celecoxib - Wikipedia [en.wikipedia.org]

- 8. news-medical.net [news-medical.net]

- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 10. ClinPGx [clinpgx.org]

An In-Depth Technical Guide to the Solubility and Stability of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block in modern drug discovery and agrochemical development.[1] Recognizing the scarcity of public data on this specific molecule, this document synthesizes field-proven methodologies with theoretical analysis to offer researchers, scientists, and drug development professionals a robust guide for its physicochemical characterization. We will explore the fundamental principles behind solubility and stability testing, provide detailed, self-validating experimental protocols, and discuss the interpretation of results within a regulatory context. The insights herein are grounded in established scientific principles and authoritative guidelines to ensure scientific integrity and practical applicability.

Introduction: The Significance of a Well-Characterized Molecule

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold renowned for its wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2] Its utility as a versatile intermediate means that a thorough understanding of its fundamental physicochemical properties is not merely academic; it is a critical prerequisite for successful formulation, reliable bioassay results, and ultimately, the development of safe and effective end-products.

Poor solubility can cripple a development program, leading to issues with bioavailability, formulation challenges, and unreliable in vitro testing.[3] Similarly, an unstable molecule can degrade under storage or physiological conditions, resulting in loss of potency and the formation of potentially toxic impurities. This guide, therefore, addresses these critical parameters head-on, providing a systematic approach to characterization.

Predicted Physicochemical Properties: A Foundation for Experimental Design

In the absence of extensive empirical data for this compound, we can leverage data from close structural analogs and in silico prediction tools to establish a baseline profile. This predictive approach is a cornerstone of modern drug development, allowing for informed experimental design and resource allocation.

| Property | Predicted/Estimated Value | Rationale & Implications for Experimental Design |

| Molecular Formula | C₇H₁₀N₂O₂ | - |

| Molecular Weight | 154.17 g/mol | Foundational for all concentration-based calculations. |

| pKa (acidic) | 3.65 (Predicted) | The carboxylic acid is predicted to be a moderately strong acid. This is the most critical parameter for solubility testing, indicating that solubility will be highly pH-dependent. Experiments must be conducted at pH values below, around, and significantly above this pKa to capture the full solubility profile. It also informs the design of hydrolytic stability studies. |

| LogP (Octanol/Water) | ~0.3 - 0.8 (Estimated) | Based on an analog, 1-methyl-1H-pyrazole-4-carboxylic acid (LogP = 0.26), the ethyl group will slightly increase lipophilicity.[1] This value suggests a preference for aqueous environments but with some lipophilic character, indicating potential for reasonable permeability. |

| Aqueous Solubility | ~15-25 mg/mL (Estimated) | Based on an analog, 1-methyl-1H-pyrazole-4-carboxylic acid (19.3 mg/mL), the slightly increased lipophilicity from the ethyl group may marginally decrease aqueous solubility.[1] This provides a target concentration range for initial solubility experiments. |

Comprehensive Solubility Assessment

A compound's solubility dictates its ability to be absorbed and distributed in biological systems. We will delineate two key types of solubility measurements: kinetic and thermodynamic. Kinetic solubility is rapid and suited for high-throughput screening in early discovery, while thermodynamic solubility represents the true equilibrium state and is vital for later-stage development and formulation.[2]

Causality Behind Experimental Choices

The choice of pH for the buffer systems is directly informed by the predicted pKa of 3.65.

-

pH 2.0: At this pH, well below the pKa, the carboxylic acid will be fully protonated (neutral form). This measurement will approximate the intrinsic solubility of the non-ionized molecule.

-

pH 7.4 (Phosphate-Buffered Saline): This represents physiological pH. At this level, the molecule will be almost completely deprotonated (ionized carboxylate form), and solubility is expected to be significantly higher.

-

pH 9.0: A higher pH is included to ensure the molecule remains fully ionized and to assess solubility in a basic environment, which can be relevant for certain formulation strategies.

Experimental Protocol: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This method is considered the "gold standard" for determining the true solubility of a compound at equilibrium.[4]

Objective: To determine the maximum concentration of this compound that can be dissolved in various aqueous buffers at equilibrium.

Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., ~5 mg) to a series of glass vials.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of a different aqueous buffer (e.g., pH 2.0, pH 7.4 PBS, pH 9.0).

-

Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. Centrifuge the samples at high speed (e.g., >10,000 g) for 15-20 minutes to pellet any remaining suspended particles.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Quantification: Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[3] A calibration curve prepared from a stock solution of known concentration is used for quantification.

Diagram: Thermodynamic Solubility Workflow

Comprehensive Stability Assessment: Forced Degradation Studies

Stability testing is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to understand how a drug substance changes over time under various environmental factors.[5] Forced degradation (or stress testing) is a critical component of this, designed to intentionally accelerate the degradation of a molecule to identify likely degradation products and establish its intrinsic stability.[6] These studies are essential for developing and validating stability-indicating analytical methods.[7]

Rationale for Stress Conditions

The conditions outlined below are based on ICH guideline Q1A(R2) and are designed to probe the molecule's susceptibility to common degradation pathways.[1][8] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the parent molecule.[8]

-

Acid/Base Hydrolysis: The ester and amide linkages are the most common functional groups susceptible to hydrolysis. While our molecule lacks these, the pyrazole ring itself can be susceptible to ring-opening under harsh pH conditions, and the carboxylic acid functional group's reactivity can be influenced.

-

Oxidation: Many organic molecules are susceptible to oxidation. The electron-rich pyrazole ring could be a target.

-

Thermal Stress: High temperatures can provide the energy needed to overcome activation barriers for degradation reactions.

-

Photostability: Exposure to light can induce photochemical reactions, leading to degradation.

Experimental Protocol: Forced Degradation Studies

Objective: To identify the potential degradation products and pathways for this compound under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C for up to 7 days.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C for up to 7 days.

-

Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for up to 7 days.

-

Thermal Degradation (Solution): Dilute the stock solution with purified water. Incubate at 60°C, protected from light, for up to 7 days.

-

Thermal Degradation (Solid State): Place the solid compound in a controlled temperature/humidity chamber (e.g., 60°C/75% RH) for up to 7 days.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be kept in the dark.

-

-

Sample Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis to prevent further degradation.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the emergence of new peaks (degradants).

Diagram: Forced Degradation & Analysis Workflow

Data Interpretation and Trustworthiness

The integrity of this entire process hinges on a self-validating system. The stability-indicating HPLC method is the linchpin of this system.

-

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines. A key aspect is specificity, which is demonstrated through the forced degradation studies. The method must be able to resolve the parent compound from all process impurities and any degradation products formed under stress.

-

Mass Balance: In the analysis of stressed samples, the total amount of drug detected (parent compound + all degradants) should be close to 100% of the initial concentration. A good mass balance (typically 95-105%) provides confidence that all major degradation products are being detected and that the analytical method is accurate.

Conclusion

References

-

Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today, 8(7), 316–323. [Link]

-

International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-654. [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Velev, O. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. [Link]

-

Scribd. Forced Degradation Studies Guide. [Link]

-

Hong, P., & Tummala, S. (2018). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 31(11), 22-31. [Link]

-

Chemicalize by ChemAxon. pKa Prediction for this compound. Accessed January 13, 2026. [Link]

-

Alfei, S., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Nanomaterials, 12(7), 1198. [Link]

-

International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. [Link]

-

Gothwal, A., et al. (2016). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Pharmaceutical Sciences and Research, 7(10), 3931-3942. [Link]

-

LCGC International. (2021). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. [Link]

-

Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]

Sources

- 1. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 2. omnicalculator.com [omnicalculator.com]

- 3. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 4. reddit.com [reddit.com]

- 5. aimathcalculator.com [aimathcalculator.com]

- 6. Chemicalize - Wikipedia [en.wikipedia.org]

- 7. docs.chemaxon.com [docs.chemaxon.com]

- 8. reddit.com [reddit.com]